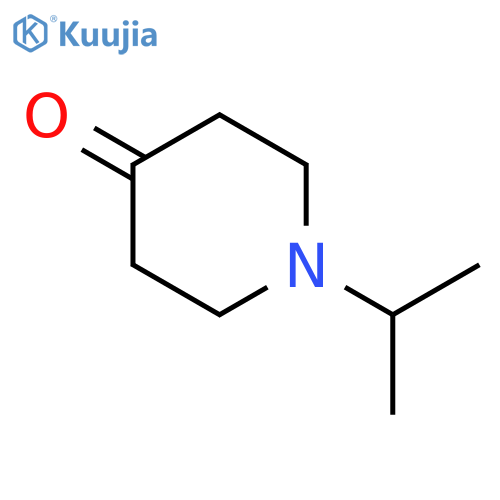

Cas no 5355-68-0 (1-(propan-2-yl)piperidin-4-one)

1-(propan-2-yl)piperidin-4-one 化学的及び物理的性質

名前と識別子

-

- 1-Isopropyl-4-piperidone

- N-Isopropyl-4-piperidone

- 1-(1-Methylethyl)-4-piperidinone

- 1-Isopropylpiperidin-4-one

- 1-propan-2-ylpiperidin-4-one

- 1-(1‘-Methylethyl)-4-piperidone

- 1-(1'-Methylethyl)-4-piperidone

- 4-Piperidinone, 1-(1-methylethyl)-

- 1-(PROPAN-2-YL)PIPERIDIN-4-ONE

- 1-(Isopropyl)-4-piperidone

- 1-Isopropyl-4-piperidinone

- CCDBCHAQIXKJCG-UHFFFAOYSA-N

- 1-(methylethyl)piperidin-4-one

- PubChem8897

- n-isopropylpiperidin-4-one

- N-isopropyl-4-piperidinone

- 1-isopropyl-piperidin-4-one

- 4-Piperidone, 1-isopropyl-

- 1-Isopropyl-4-piperidinone #

- 1

- A929110

- AM85342

- TRIETHYLENETETRAMINE-N,N,N,N,N,N-HEXAACETICACID

- InChI=1/C8H15NO/c1-7(2)9-5-3-8(10)4-6-9/h7H,3-6H2,1-2H

- F0001-1391

- MFCD00038035

- SCHEMBL190568

- FT-0646297

- DTXSID50201762

- AS-40733

- AB01696

- W-105725

- EINECS 226-339-6

- I0566

- 5355-68-0

- NS00032786

- SY048347

- AKOS000119739

- CS-0028222

- EN300-19903

- BBL027936

- STL185605

- 1-(propan-2-yl)piperidin-4-one

-

- MDL: MFCD00038035

- インチ: 1S/C8H15NO/c1-7(2)9-5-3-8(10)4-6-9/h7H,3-6H2,1-2H3

- InChIKey: CCDBCHAQIXKJCG-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])([H])C([H])([H])N(C([H])([H])C1([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H]

- BRN: 107857

計算された属性

- せいみつぶんしりょう: 141.11500

- どういたいしつりょう: 141.115

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- 互変異性体の数: 2

- トポロジー分子極性表面積: 20.3

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 0.95

- ふってん: 101°C/27mmHg

- フラッシュポイント: 100-101°C/27mm

- 屈折率: 1.465-1.467

- PSA: 20.31000

- LogP: 0.99760

- ようかいせい: 未確定

1-(propan-2-yl)piperidin-4-one セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H227-H315-H319

- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501

- 危険カテゴリコード: R34

- セキュリティの説明: S45-S36/37/39-S26

-

危険物標識:

- リスク用語:R34

- セキュリティ用語:S26;S36/37/39;S45

- ちょぞうじょうけん:日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。容器を密閉する。

1-(propan-2-yl)piperidin-4-one 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(propan-2-yl)piperidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19903-5.0g |

1-(propan-2-yl)piperidin-4-one |

5355-68-0 | 95% | 5g |

$32.0 | 2023-05-03 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11480-10g |

1-Isopropyl-4-piperidone, 99% |

5355-68-0 | 99% | 10g |

¥380.00 | 2023-02-27 | |

| Life Chemicals | F0001-1391-0.5g |

1-(1'-Methylethyl)-4-piperidone |

5355-68-0 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHB007-50G |

1-(propan-2-yl)piperidin-4-one |

5355-68-0 | 97% | 50g |

¥ 442.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D517257-25g |

1-Isopropyl-4-piperidone |

5355-68-0 | 97% | 25g |

$275 | 2024-05-24 | |

| Fluorochem | 068875-10g |

1-Isopropyl-4-piperidone |

5355-68-0 | 97% | 10g |

£14.00 | 2022-03-01 | |

| TRC | I779043-50mg |

1-Isopropyl-4-piperidone |

5355-68-0 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Fluorochem | 068875-1g |

1-Isopropyl-4-piperidone |

5355-68-0 | 97% | 1g |

£10.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D517257-10g |

1-Isopropyl-4-piperidone |

5355-68-0 | 97% | 10g |

$235 | 2024-05-24 | |

| eNovation Chemicals LLC | D517257-100g |

1-Isopropyl-4-piperidone |

5355-68-0 | 97% | 100g |

$345 | 2024-05-24 |

1-(propan-2-yl)piperidin-4-one 関連文献

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

1-(propan-2-yl)piperidin-4-oneに関する追加情報

Professional Introduction to 1-(propan-2-yl)piperidin-4-one (CAS No. 5355-68-0)

1-(propan-2-yl)piperidin-4-one is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and synthetic organic chemistry. This compound, identified by the CAS number 5355-68-0, has garnered attention due to its structural properties and potential biological activities. The piperidine ring, a key feature of this molecule, is widely recognized for its role in enhancing the bioavailability and pharmacological efficacy of various therapeutic agents.

The chemical structure of 1-(propan-2-yl)piperidin-4-one consists of a piperidine core substituted with a propan-2-yl group at the 1-position and a carbonyl group at the 4-position. This configuration makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of central nervous system (CNS) drugs. The presence of the propan-2-yl group contributes to the compound's lipophilicity, which is often a desirable trait for oral bioavailability and blood-brain barrier penetration.

In recent years, research has focused on leveraging the unique properties of 1-(propan-2-yl)piperidin-4-one to develop novel therapeutic agents. One area of particular interest is its potential as a precursor in the synthesis of kinase inhibitors, which are crucial in treating various forms of cancer and inflammatory diseases. The piperidine scaffold is frequently employed in these inhibitors due to its ability to mimic natural substrates and interact effectively with target enzymes.

Moreover, studies have explored the pharmacokinetic profiles of derivatives of 1-(propan-2-yl)piperidin-4-one. These investigations have highlighted the compound's potential for modulating neurotransmitter systems, making it a promising candidate for treating neurological disorders such as depression, anxiety, and Parkinson's disease. The ability to fine-tune the molecular structure has allowed researchers to optimize solubility, metabolic stability, and receptor binding affinity.

The synthesis of 1-(propan-2-yl)piperidin-4-one involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Common synthetic routes include nucleophilic substitution reactions followed by cyclization processes. Advances in catalytic methods have further refined these processes, enabling higher yields and cleaner reaction profiles. These improvements are essential for scaling up production while maintaining cost-effectiveness and environmental sustainability.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 1-(propan-2-yl)piperidin-4-one. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. This information is invaluable for designing next-generation drugs with enhanced efficacy and reduced side effects. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process significantly.

The industrial applications of 1-(propan-2-yl)piperidin-4-one extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural versatility makes it a valuable building block for synthesizing compounds with diverse functionalities. For instance, derivatives of this molecule have been investigated for their potential as herbicides and pesticides due to their ability to disrupt specific enzymatic pathways in pests.

As research continues to uncover new applications for 1-(propan-2-yl)piperidin-4-one, collaborations between academia and industry are becoming increasingly important. These partnerships facilitate the translation of laboratory findings into commercial products, ensuring that innovative therapies reach patients in need. The compound's role as a key intermediate underscores its importance in modern chemical synthesis and drug development.

In conclusion, 1-(propan-2-yl)piperidin-4-one (CAS No. 5355-68-0) represents a cornerstone in pharmaceutical chemistry due to its structural complexity and broad range of applications. Its contributions to drug development, particularly in CNS disorders and kinase inhibition, highlight its significance as both a research tool and an industrial chemical. As scientific understanding evolves, it is likely that new uses for this compound will continue to emerge, further solidifying its place in the landscape of medicinal chemistry.

5355-68-0 (1-(propan-2-yl)piperidin-4-one) 関連製品

- 16771-84-9(1-Cyclohexylpiperidin-4-one)

- 62813-01-8(1-Cyclopropylpiperidin-4-one)

- 3612-18-8(1-Ethylpiperidin-4-one)

- 23081-86-9(1-Butyltetrahydro-4(1H)-pyridinone)

- 28861-13-4(PSEUDO-PELLETIERINE)

- 552-70-5(9-Methyl-9-azabicyclo[3.3.1]nonan-3-one)

- 23133-37-1(1-propylpiperidin-4-one)

- 359880-05-0(1-Cyclobutylpiperidin-4-one)

- 1445-73-4(1-methylpiperidin-4-one)

- 1465-76-5(1-tert-Butylpiperidin-4-one)